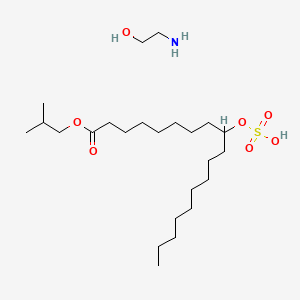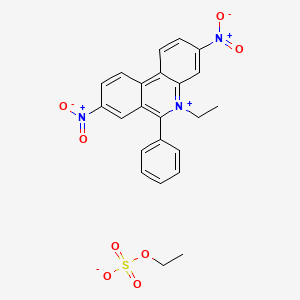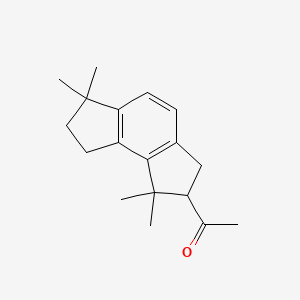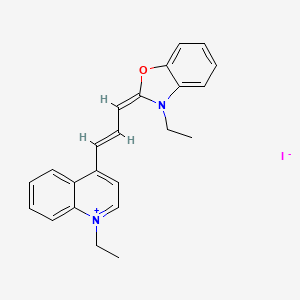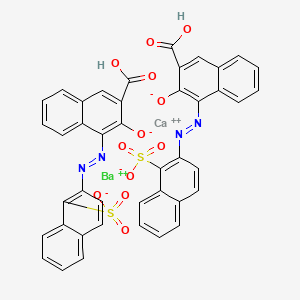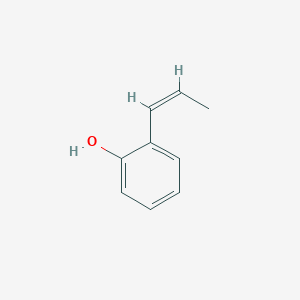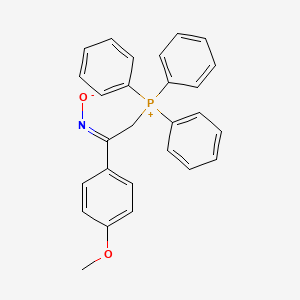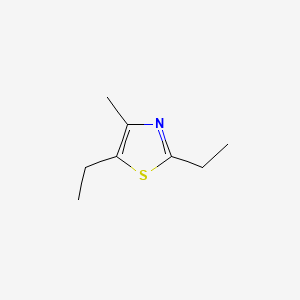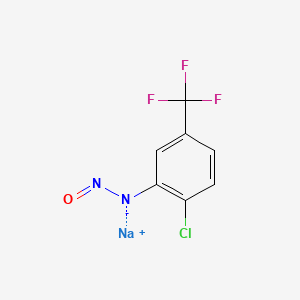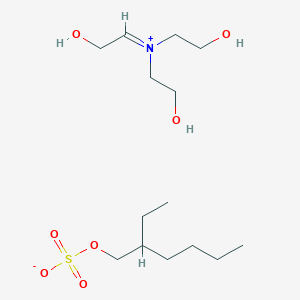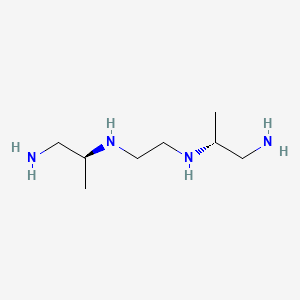
1,2-Propanediamine, N2,N2'-1,2-ethanediylbis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- is a chemical compound with the molecular formula C6H16N2. It is also known as 1,2-Diaminopropane or Propylenediamine. This compound is a diamine, meaning it contains two amine groups (-NH2) attached to a propane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- can be synthesized through various methods, including the reaction of ethylene glycol with ammonia under high pressure and temperature conditions. Another method involves the reduction of certain nitriles or nitro compounds.
Industrial Production Methods: In an industrial setting, the compound is typically produced through the reaction of ethylene oxide with ammonia. This process is carried out in a reactor under controlled conditions to ensure the formation of the desired product.
Análisis De Reacciones Químicas
1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo-compounds.
Reduction: It can be reduced to form amines or amides.
Substitution: The amine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation products include aldehydes, ketones, and carboxylic acids.
Reduction: Reduction products include primary, secondary, and tertiary amines.
Substitution: Substitution reactions can lead to the formation of alkylated amines.
Aplicaciones Científicas De Investigación
1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of protein interactions and enzyme activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its amine groups, which can form bonds with other molecules. The pathways involved may include enzyme inhibition, receptor binding, or chemical catalysis.
Comparación Con Compuestos Similares
Ethylenediamine (C2H8N2)
Propylenediamine (C3H10N2)
Butanediamine (C4H12N2)
Propiedades
Número CAS |
36678-65-6 |
|---|---|
Fórmula molecular |
C8H22N4 |
Peso molecular |
174.29 g/mol |
Nombre IUPAC |
(2S)-2-N-[2-[[(2R)-1-aminopropan-2-yl]amino]ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C8H22N4/c1-7(5-9)11-3-4-12-8(2)6-10/h7-8,11-12H,3-6,9-10H2,1-2H3/t7-,8+ |
Clave InChI |
PQQFEOVQJBNJJF-OCAPTIKFSA-N |
SMILES isomérico |
C[C@H](CN)NCCN[C@@H](C)CN |
SMILES canónico |
CC(CN)NCCNC(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


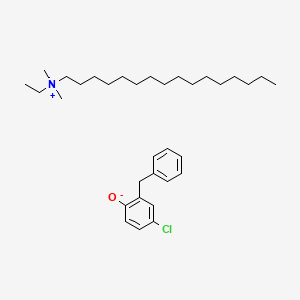
![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)
